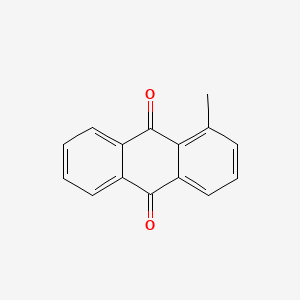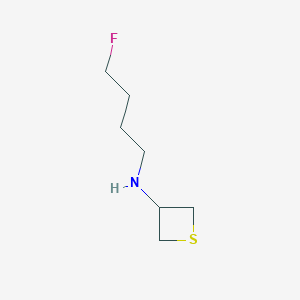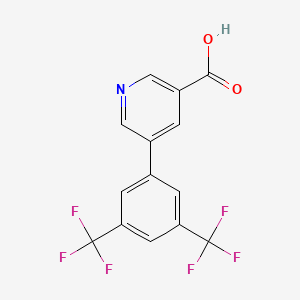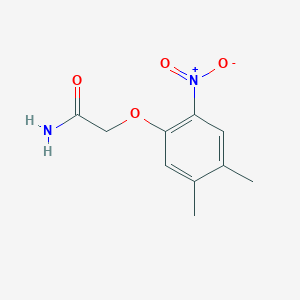
2-(4,5-Dimethyl-2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dimethyl-2-nitrophenoxy)acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitro group, two methyl groups, and an acetamide group attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide typically involves the nitration of 4,5-dimethylphenol followed by the reaction with chloroacetamide. The nitration process introduces the nitro group into the phenol ring, and the subsequent reaction with chloroacetamide forms the acetamide linkage. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and basic conditions for the acetamide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals like strong acids and bases .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dimethyl-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major product is 2-(4,5-Dimethyl-2-aminophenoxy)acetamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
2-(4,5-Dimethyl-2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenoxy)acetamide
- 2-(4,5-Dimethylphenoxy)acetamide
- 2-(4,5-Dimethyl-2-aminophenoxy)acetamide
Uniqueness
2-(4,5-Dimethyl-2-nitrophenoxy)acetamide is unique due to the presence of both nitro and dimethyl groups on the phenoxy ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(4,5-dimethyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-3-8(12(14)15)9(4-7(6)2)16-5-10(11)13/h3-4H,5H2,1-2H3,(H2,11,13) |
Clave InChI |
SOOHFHUZFPOKBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OCC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13006102.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)
![4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)

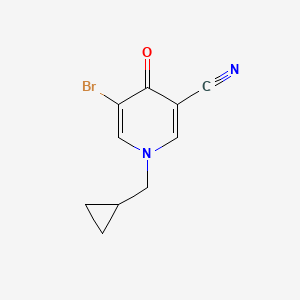
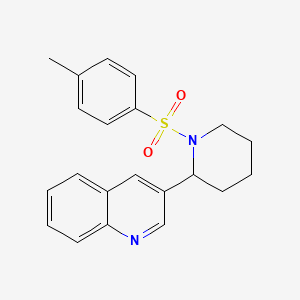
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13006147.png)
